molecular formula C7H8N2O B8564636 N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine CAS No. 89693-75-4

N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B8564636
CAS No.: 89693-75-4
M. Wt: 136.15 g/mol
InChI Key: FSXJWNJAHOZWJF-UHFFFAOYSA-N
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Description

N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from 6-methylnicotinaldehyde, a derivative of nicotinaldehyde, which is a pyridine-based aldehyde. The oxime functional group is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methylnicotinaldehyde oxime typically involves the reaction of 6-methylnicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous medium with pH adjustment to ensure optimal conditions for oxime formation . The general reaction scheme is as follows:

6-Methylnicotinaldehyde+Hydroxylamine Hydrochloride6-Methylnicotinaldehyde Oxime+HCl\text{6-Methylnicotinaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{6-Methylnicotinaldehyde Oxime} + \text{HCl} 6-Methylnicotinaldehyde+Hydroxylamine Hydrochloride→6-Methylnicotinaldehyde Oxime+HCl

Industrial Production Methods: Industrial production of oximes, including 6-methylnicotinaldehyde oxime, often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated pH control systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oxime derivatives.

Mechanism of Action

The mechanism of action of 6-methylnicotinaldehyde oxime involves its ability to form stable complexes with metal ions and its reactivity towards electrophiles. The oxime group can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is exploited in the design of enzyme inhibitors and in catalytic processes .

Comparison with Similar Compounds

Properties

CAS No.

89693-75-4

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-[(6-methylpyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-6-2-3-7(4-8-6)5-9-10/h2-5,10H,1H3

InChI Key

FSXJWNJAHOZWJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methylnicotinaldehyde (1.67 g, 13.79 mmol) in 27.6 mL MeOH, hydroxylamine (50% weight in water, 0.87 mL, 14.2 mmol) was added. The reaction mixture was stirred at room temperature for 2 h and then at 40° C. for an additional 2 h. The reaction mixture was concentrated to obtain 1.76 g (94%) of the title compound as a light brown solid. HPLC: retention time=0.20 min.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
27.6 mL
Type
solvent
Reaction Step One
Yield
94%

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